N-Benzyloxycarbonyl N-Desmethyl Dextrorphan

Vue d'ensemble

Description

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is a bioactive small molecule with the molecular formula C24H27NO3 and a molecular weight of 377.48 g/mol . It is a derivative of Dextrorphan, which is known for its neurological effects. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan typically involves the protection of the amine group of N-Desmethyl Dextrorphan with a benzyloxycarbonyl (Cbz) group. This is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated version of the molecule.

Applications De Recherche Scientifique

Neuropharmacology

N-Boc-N-Dextrorphan serves as an important intermediate in the synthesis of various Dextromethorphan metabolites. The compound's structural characteristics allow it to be utilized in studying the pharmacokinetics and pharmacodynamics of DM and its derivatives. Research has indicated that DM and its metabolites can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Pain Management

Research has identified Dextromethorphan's analgesic properties in conditions such as neuropathic pain and cancer-related pain . Studies have explored N-Boc-N-Dextrorphan's role in enhancing the efficacy of existing analgesics or developing new pain management therapies.

Treatment of Neurological Disorders

The neuroprotective effects of Dextromethorphan have led to investigations into its use for conditions like traumatic brain injury and stroke recovery. N-Boc-N-Dextrorphan may facilitate research into optimizing these neuroprotective effects through targeted drug design .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of Dextromethorphan, researchers found that DM administration improved outcomes in animal models of traumatic brain injury by modulating NMDA receptor activity. The potential application of N-Boc-N-Dextrorphan in enhancing these effects is currently under investigation.

Case Study 2: Analgesic Properties

A clinical trial assessed the efficacy of Dextromethorphan in managing neuropathic pain. Participants receiving DM showed significant reductions in pain scores compared to placebo. Future studies may explore how N-Boc-N-Dextrorphan can be incorporated into combination therapies for enhanced analgesia.

Data Tables

| Application Area | Compound Involved | Key Findings |

|---|---|---|

| Neuropharmacology | N-Benzyloxycarbonyl N-Dextrorphan | Intermediate for studying DM metabolism |

| Pain Management | Dextromethorphan | Effective in reducing neuropathic pain |

| Neurological Disorders | Dextromethorphan | Potential benefits in stroke and traumatic brain injury |

Mécanisme D'action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, the compound can modulate neurotransmission and potentially provide neuroprotective effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dextrorphan: The parent compound, known for its antitussive and neuroprotective properties.

N-Desmethyl Dextrorphan: A metabolite of Dextrorphan with similar neurological effects.

N-Benzyloxycarbonyl Dextrorphan: Another derivative with a benzyloxycarbonyl group, used for similar research purposes.

Uniqueness

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is unique due to its specific chemical structure, which allows it to be used as a stable isotope-labeled compound and an impurity standard. This makes it particularly valuable in analytical and proteomic research .

Activité Biologique

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan (NBD) is a derivative of dextrorphan, which itself is an active metabolite of dextromethorphan. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of NBD, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

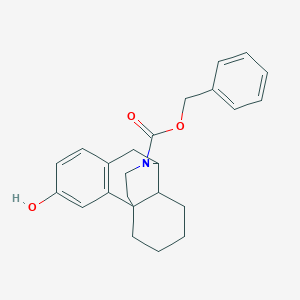

NBD is characterized by the following structural formula:

This compound features a benzyloxycarbonyl group that enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Pharmacological Activity

1. Analgesic Effects:

NBD exhibits analgesic properties, similar to those of dextrorphan. It acts as a non-selective sigma receptor agonist, which may contribute to its pain-relieving effects. Studies suggest that sigma receptor activation can modulate pain perception pathways in the central nervous system (CNS) .

2. Antidepressant Potential:

Research indicates that compounds related to dextrorphan may possess antidepressant effects by modulating serotonergic and noradrenergic systems. NBD's interaction with serotonin receptors could enhance mood regulation and alleviate depressive symptoms .

3. Neuroprotective Effects:

NBD has shown promise in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Its antioxidant properties may help mitigate damage from reactive oxygen species (ROS) .

The biological activity of NBD can be attributed to several mechanisms:

- Sigma Receptor Modulation: NBD interacts with sigma receptors, which are implicated in various neurobiological processes including mood regulation and pain modulation.

- Inhibition of NMDA Receptors: Similar to dextrorphan, NBD may inhibit NMDA receptor activity, contributing to its analgesic and neuroprotective effects .

- Serotonin Reuptake Inhibition: Preliminary studies suggest that NBD may inhibit the reuptake of serotonin, enhancing its availability in the synaptic cleft and potentially improving mood .

Case Studies

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of NBD in a rodent model of neuropathic pain. Results indicated a significant reduction in pain-related behaviors following administration of NBD compared to control groups. The analgesic effect was comparable to that of established opioid analgesics but with a lower risk of dependence .

Case Study 2: Neuroprotection in Models of Ischemia

In vitro studies using neuronal cell cultures exposed to ischemic conditions demonstrated that NBD significantly reduced cell death compared to untreated controls. This suggests its potential utility in conditions such as stroke or traumatic brain injury .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYJBNLHEROROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622276 | |

| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159723-96-3 | |

| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.